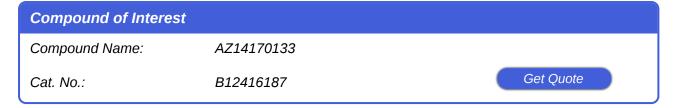


Application Notes and Protocols for Preclinical Studies Using AZ14170133

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a novel linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a potent topoisomerase I inhibitor (TOP1i) payload connected to a cleavable Val-Ala-PEG8 linker system. This combination is engineered for stability in circulation and efficient, targeted release of the cytotoxic agent within tumor cells. AZ14170133 is notably utilized in the investigational ADC, AZD8205, which targets the B7-H4 antigen, a promising therapeutic target in a variety of solid tumors.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of ADCs developed using **AZ14170133**.

Mechanism of Action

The cytotoxic component of **AZ14170133** is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[4][5]

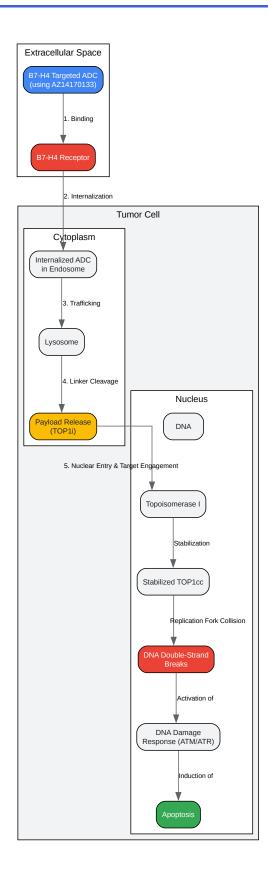
The TOP1i payload in **AZ14170133** stabilizes the covalent complex between topoisomerase I and DNA (TOP1cc). This prevents the re-ligation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to the formation of a double-strand break, a



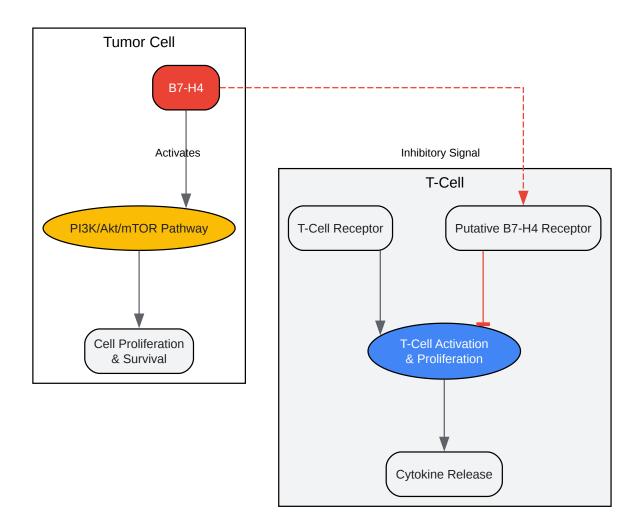
highly lethal form of DNA damage. The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[4][5][6][7]

Signaling Pathway of AZ14170133-based ADC

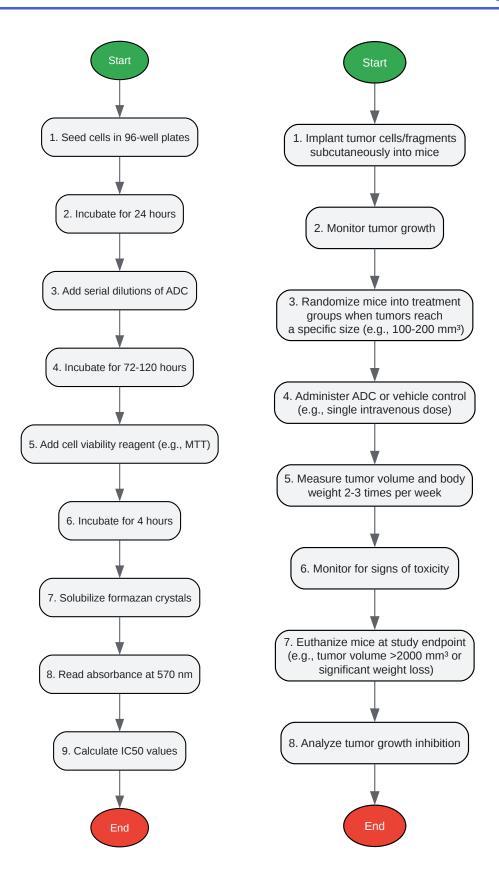




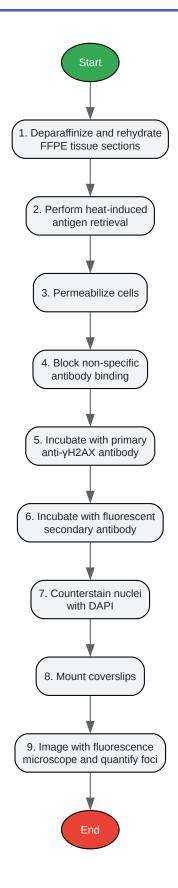












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